Cas no 1105220-82-3 (N-(5-methyl-1,2-oxazol-3-yl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)

N-(5-methyl-1,2-oxazol-3-yl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-methyl-1,2-oxazol-3-yl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide
- 1105220-82-3
- N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
- N-(5-methylisoxazol-3-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- AKOS024510600
- VU0644812-1
- N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
- CCG-300597
- F5487-0032
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- Inchi: 1S/C13H18N6O2S2/c1-9-7-10(17-21-9)14-11(20)8-22-13-16-15-12(23-13)19-5-3-18(2)4-6-19/h7H,3-6,8H2,1-2H3,(H,14,17,20)
- InChI Key: PFJIITPFWAZAAV-UHFFFAOYSA-N
- SMILES: S1C(=NN=C1N1CCN(C)CC1)SCC(NC1C=C(C)ON=1)=O
Computed Properties
- Exact Mass: 354.09326619g/mol
- Monoisotopic Mass: 354.09326619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 410
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 141Ų
- XLogP3: 1.6
N-(5-methyl-1,2-oxazol-3-yl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5487-0032-20μmol |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
1105220-82-3 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5487-0032-2mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
1105220-82-3 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5487-0032-50mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
1105220-82-3 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5487-0032-10μmol |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
1105220-82-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5487-0032-40mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
1105220-82-3 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5487-0032-2μmol |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
1105220-82-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5487-0032-20mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
1105220-82-3 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5487-0032-75mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
1105220-82-3 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5487-0032-3mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
1105220-82-3 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5487-0032-4mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
1105220-82-3 | 4mg |
$66.0 | 2023-09-10 |
N-(5-methyl-1,2-oxazol-3-yl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide Related Literature
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
Additional information on N-(5-methyl-1,2-oxazol-3-yl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide
Comprehensive Analysis of N-(5-methyl-1,2-oxazol-3-yl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide (CAS 1105220-82-3): Structure, Applications, and Research Insights
The compound N-(5-methyl-1,2-oxazol-3-yl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide (CAS 1105220-82-3) is a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a 1,3,4-thiadiazole core linked to a methylpiperazine moiety and an oxazole ring, positions it as a promising candidate for drug discovery. Researchers are particularly interested in its potential as a kinase inhibitor or antimicrobial agent, aligning with current trends in targeted therapy development.
In the context of modern drug design, the 1,3,4-thiadiazole scaffold present in this compound is recognized for its remarkable bioactivity profile. Recent publications highlight its role in modulating protein-protein interactions, a hot topic in cancer research and neurodegenerative disease studies. The methylpiperazine substitution further enhances solubility and bioavailability—key parameters frequently searched by medicinal chemists optimizing lead compounds. This dual functionality addresses two major challenges in contemporary pharmacology: target specificity and pharmacokinetic optimization.
Synthetic accessibility of CAS 1105220-82-3 has become a subject of discussion in organic chemistry forums, with particular focus on the thioether linkage formation between the thiadiazole and acetamide segments. Cutting-edge methodologies like flow chemistry and microwave-assisted synthesis are being explored to improve yields of this structurally complex molecule. These techniques respond to the growing demand for sustainable chemistry practices, a trending topic across scientific communities.
Structural-activity relationship (SAR) studies of this compound reveal fascinating insights. The 5-methyloxazol-3-yl group appears crucial for receptor binding affinity, while the 4-methylpiperazin-1-yl tail contributes to metabolic stability. Such findings directly correlate with frequent search queries about "heterocyclic drug design principles" and "scaffold hopping strategies." Computational chemists have employed molecular docking simulations to predict its interaction with various biological targets, making it a case study in computer-aided drug design courses.
From an analytical perspective, characterization of N-(5-methyl-1,2-oxazol-3-yl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide presents interesting challenges. Advanced techniques like 2D NMR and high-resolution mass spectrometry are typically required to confirm its structure, reflecting the compound's complexity. These analytical aspects address common questions about "structural elucidation of nitrogen-rich heterocycles," a frequent pain point for researchers working with similar architectures.
The compound's potential applications extend beyond traditional pharmaceuticals. Recent patent literature suggests investigations into its use as a specialty chemical in materials science, particularly for creating smart polymers with responsive properties. This multidisciplinary appeal makes CAS 1105220-82-3 relevant to searches about "functional materials design" and "bioactive small molecules in nanotechnology."
Stability studies indicate that proper storage conditions are essential for maintaining the integrity of this compound. Like many heterocyclic acetamide derivatives, it requires protection from moisture and oxidation. Such practical considerations respond to frequently asked questions in research forums about "handling sensitive nitrogen-containing compounds" and "long-term storage of research chemicals."
Future research directions for this molecule may explore its enantiomeric purity, as the methylpiperazine moiety introduces a chiral center. This aspect connects with the pharmaceutical industry's growing emphasis on stereochemistry in drug development, a subject generating numerous scholarly articles and conference discussions annually.
In conclusion, N-(5-methyl-1,2-oxazol-3-yl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide represents an intriguing case study at the intersection of synthetic chemistry, drug discovery, and materials science. Its structural complexity and multifunctional nature continue to inspire innovative research across multiple scientific disciplines, making CAS 1105220-82-3 a compound of enduring interest in both academic and industrial settings.
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